molecular formula C10H9NO3 B1596142 1-Phenyl-1,2,3-butanetrione 2-oxime CAS No. 6797-44-0

1-Phenyl-1,2,3-butanetrione 2-oxime

Cat. No.: B1596142
CAS No.: 6797-44-0
M. Wt: 191.18 g/mol
InChI Key: UMQCXGGBHYGWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1,2,3-butanetrione 2-oxime is a chemical compound with the linear formula C10H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO3 . Its molecular weight is 191.18 g/mol .


Physical and Chemical Properties Analysis

This compound has a melting point of 128°C to 130°C . Its density is predicted to be 1.18±0.1 g/cm3 .

Scientific Research Applications

Antioxidant Properties

  • Oxime Derivatives as Antioxidants : Research has shown that certain oxime compounds, such as 3-(phenylhydrazono) butan-2-one oxime, exhibit significant antioxidant properties. These compounds can effectively decrease lipid peroxidation induced by various agents, suggesting their potential as antioxidants in biological systems (Puntel et al., 2008).

Applications in Dentistry

  • Use in Dental Resin Composites : 1-Phenyl-1,2-propanedione, a related compound, has been investigated as a photosensitizer for dental resin composites. Its use aims to improve the physical properties of these composites, highlighting its potential application in dental materials (Sun & Chae, 2000).

Chemical Synthesis and Structural Studies

  • Synthesis and Structural Analysis : Compounds like 2-(hydroxyimino)-1-methylpropylideneamino-phenyliminobutan-2-one oxime have been synthesized and structurally analyzed, especially in the context of their complexes with metals like copper and nickel. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Karaböcek, Karaböcek, & Armutcu, 2006).

Electrochemical Studies

  • Electrochemical Reduction Patterns : Studies on the reduction patterns of oximes, including 1-phenyl-1,2-propanedione derivatives, reveal unique behaviors influenced by various factors such as acid-base equilibria. These insights are significant for electrochemical applications and understanding the reactivity of these compounds (Çelik, Ludvík, & Zuman, 2007).

X-ray Crystallography and Synthesis

  • Direct Synthesis and Molecular Structure : Direct synthesis methods for 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes have been developed, with their molecular structures determined through X-ray crystallography. Such research is vital for the development of new synthetic methods and understanding the structural aspects of these compounds (Filyakova et al., 2017).

Sensor Development

  • Copper-Selective Electrodes : Research has been conducted on using 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application is crucial for the development of selective sensors in analytical chemistry (Kopylovich, Mahmudov, & Pombeiro, 2011).

Detection of Phosgene

  • Colorimetric and Fluorogenic Detection : A meso-oxime-substituted compound was developed as a probe for the fast and sensitive detection of phosgene, a hazardous chemical. This application is significant for environmental monitoring and safety (Kim, Hwang, Bouffard, & Kim, 2017).

Safety and Hazards

1-Phenyl-1,2,3-butanetrione 2-oxime may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as toxic if swallowed .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1,2,3-butanetrione 2-oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclometalated iridium complexes, which are used in photophysical and electrochemical studies . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes, which can lead to alterations in cellular metabolism and function . These changes can have significant implications for the study of cellular processes and the development of new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to respiratory irritation and serious eye irritation . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications

Properties

IUPAC Name

(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCXGGBHYGWTG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6797-44-0
Record name 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-phenylbutane-1,2,3-trione 2-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isonitrosobenzoylacetone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,2,3-butanetrione 2-oxime
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1,2,3-butanetrione 2-oxime
Reactant of Route 3
1-Phenyl-1,2,3-butanetrione 2-oxime
Reactant of Route 4
1-Phenyl-1,2,3-butanetrione 2-oxime
Reactant of Route 5
1-Phenyl-1,2,3-butanetrione 2-oxime
Reactant of Route 6
1-Phenyl-1,2,3-butanetrione 2-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.